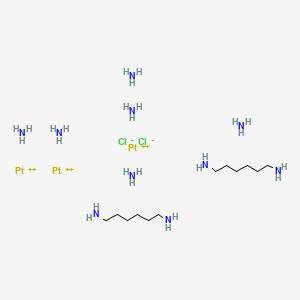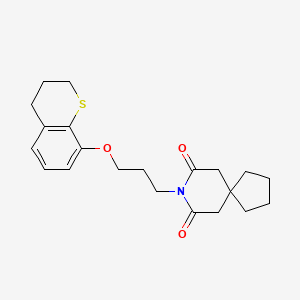
8-Azaspiro(4.5)decane-7,9-dione, 8-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azaspiro(45)decane-7,9-dione, 8-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)- is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro(4.5)decane-7,9-dione, 8-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)- typically involves multiple steps. One common method starts with the chlorination of decanediol, followed by substitution reactions to introduce the desired functional groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
8-Azaspiro(4.5)decane-7,9-dione, 8-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
8-Azaspiro(4.5)decane-7,9-dione, 8-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic effects, such as its role in modulating specific biological pathways, is ongoing.
Mecanismo De Acción
The mechanism of action of 8-Azaspiro(4.5)decane-7,9-dione, 8-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential as a therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
Alnespirone: Another related compound with potential therapeutic applications, differing in its specific substituents.
Uniqueness
What sets 8-Azaspiro(45)decane-7,9-dione, 8-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)- apart is its unique combination of functional groups and spirocyclic structure
Propiedades
Número CAS |
153804-39-8 |
|---|---|
Fórmula molecular |
C21H27NO3S |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
8-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H27NO3S/c23-18-14-21(9-1-2-10-21)15-19(24)22(18)11-5-12-25-17-8-3-6-16-7-4-13-26-20(16)17/h3,6,8H,1-2,4-5,7,9-15H2 |
Clave InChI |
RSAOBDIUWLQOLB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCOC3=CC=CC4=C3SCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


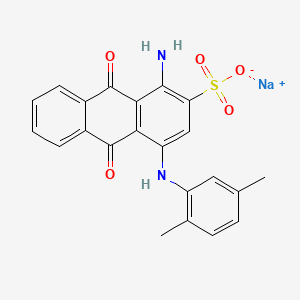
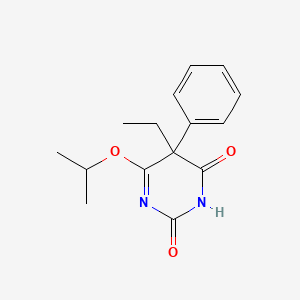
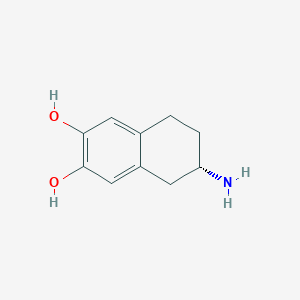

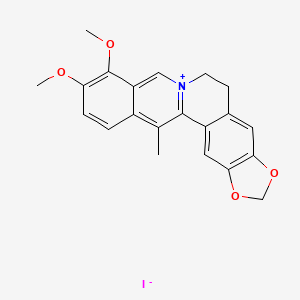
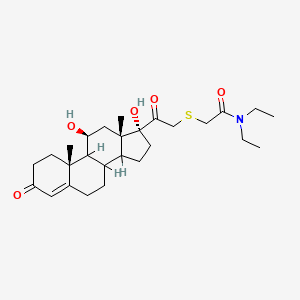

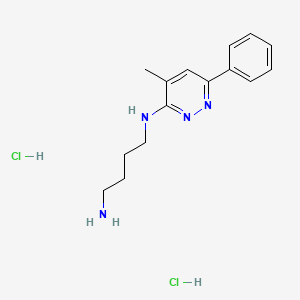
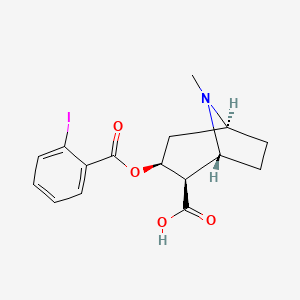
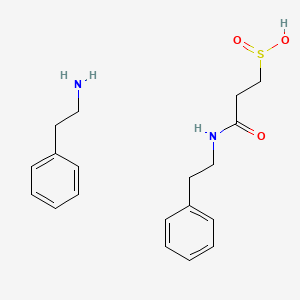
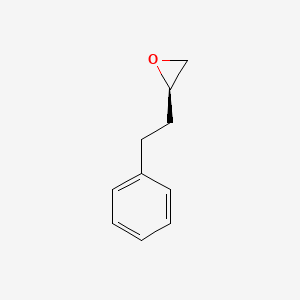
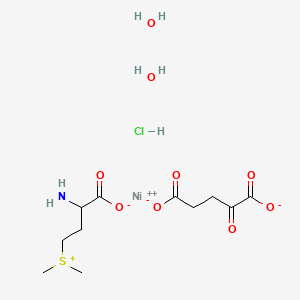
![3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12774640.png)
